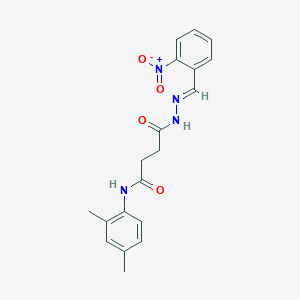![molecular formula C13H13N5O2S B323343 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B323343.png)
2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties : Karlsen et al. (2002) studied the structural properties of compounds related to 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile, focusing on the barriers to rotation around certain chemical bonds. They used dynamic NMR spectroscopy and X-ray crystal structures to understand these properties, which are crucial in organic synthesis and materials science (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Heterocyclic Compound Synthesis : Fomum and Ifeadike (1985) demonstrated the synthesis of heterocyclic compounds using related chemicals. They showed that 2-hydrazinopyridine reacts with certain nitriles to yield compounds with potential pharmacological properties, highlighting the versatility of these chemicals in drug development (Fomum & Ifeadike, 1985).
Phosphodiesterase-Inhibitory Effects : Szilagyi et al. (2004) investigated the effects of molecules structurally similar to 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile on isolated hearts and phosphodiesterase enzymes. This research is significant for understanding the cardiovascular effects of such compounds (Szilagyi, Pollesello, Levijoki, Kaheinen, Haikala, Edes, & Papp, 2004).
Intermolecular Interactions in Crystal Structures : Bustos, Alvarez‐Thon, and Baggio (2015) focused on the crystal structure of compounds similar to 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile, analyzing intermolecular interactions. Such studies are crucial in materials science for designing new materials with specific properties (Bustos, Alvarez‐Thon, & Baggio, 2015).
Synthesis of Aminopyridines : Teague (2008) explored the synthesis of 2-aminopyridines, which are important in pharmaceutical chemistry. This research demonstrates the utility of compounds like 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile in creating pharmacologically active structures (Teague, 2008).
Biological Activity of Aza-heterocyclic Compounds : Hotsulia (2019) studied the synthesis and properties of aza-heterocyclic compounds, which are prominent in drug development. The findings suggest potential biological activities for compounds containing structures like 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile (Hotsulia, 2019).
Eigenschaften
Produktname |
2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile |
|---|---|
Molekularformel |
C13H13N5O2S |
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
2-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N5O2S/c14-9-12(10-15)17-16-11-3-5-13(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,16H,1-2,7-8H2 |
InChI-Schlüssel |
WYXJIZQQZBKFTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(anilinocarbonothioyl)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B323261.png)
![4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323262.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxobutanamide](/img/structure/B323264.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323266.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B323268.png)

![N-(2,4-dimethylphenyl)-4-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-4-oxobutanamide](/img/structure/B323270.png)
![(3-Methoxybenzylidene)(4-{4-[(3-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B323272.png)
![4-[(4-Fluorobenzylidene)amino]benzamide](/img/structure/B323274.png)

![2-(4-ethoxyanilino)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B323276.png)

![2-(4-ethoxyanilino)-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B323279.png)